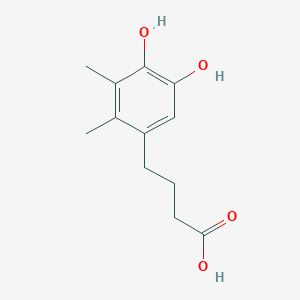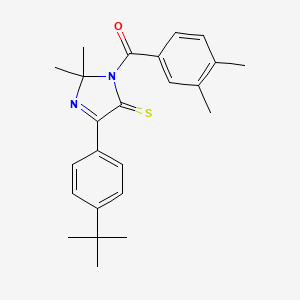
(3-氟苄基)氧基喹啉-2-基)哌嗪-1-基)(呋喃-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 3-fluorophenyl group, a methoxy group, and a furan-2-carbonyl piperazine moiety, making it a unique and potentially valuable molecule for various scientific research applications.
科学研究应用
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline has several potential scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds with potential therapeutic applications.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Quinoline derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. This compound could be investigated for similar therapeutic applications, potentially leading to the development of new drugs.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials, catalysts, and chemical sensors.
准备方法
The synthesis of 8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the 3-fluorophenyl group, and the attachment of the furan-2-carbonyl piperazine moiety. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furan-2-Carbonyl Piperazine Moiety: The final step involves the reaction of the intermediate compound with furan-2-carbonyl chloride and piperazine in the presence of a base such as triethylamine to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability, as well as the development of purification techniques to ensure the final product’s purity.
化学反应分析
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or furan-2-carbonyl groups, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
作用机制
The mechanism of action of 8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the 3-fluorophenyl group and the furan-2-carbonyl piperazine moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
相似化合物的比较
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An anti-malarial drug that also has potential anti-cancer and anti-inflammatory properties.
Quinoline N-oxide: A derivative that has been studied for its potential as an anti-cancer agent.
Furoquinoline: A compound with a furan ring fused to the quinoline core, which has been investigated for its anti-microbial and anti-inflammatory activities.
The unique combination of the 3-fluorophenyl group, methoxy group, and furan-2-carbonyl piperazine moiety in 8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline sets it apart from these similar compounds, potentially offering distinct biological activities and therapeutic applications.
属性
IUPAC Name |
[4-[8-[(3-fluorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c26-20-6-1-4-18(16-20)17-32-21-7-2-5-19-9-10-23(27-24(19)21)28-11-13-29(14-12-28)25(30)22-8-3-15-31-22/h1-10,15-16H,11-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPNFBKSKPELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
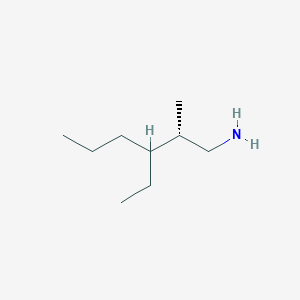
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2560258.png)
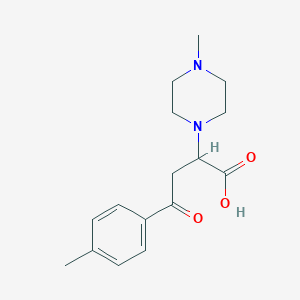

![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2560264.png)
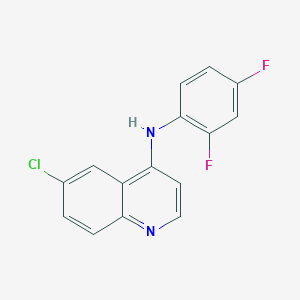
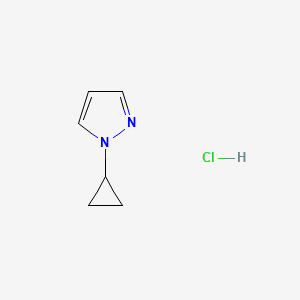
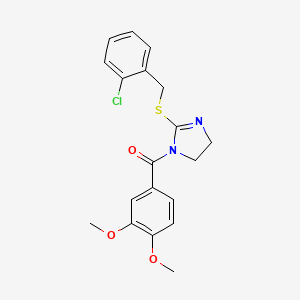
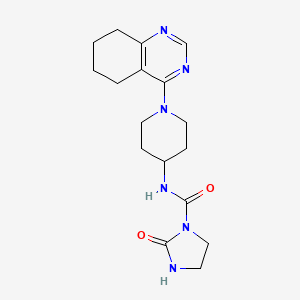
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2560271.png)
![methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2560274.png)

